6-Fluoro-2-mercaptobenzothiazole

Übersicht

Beschreibung

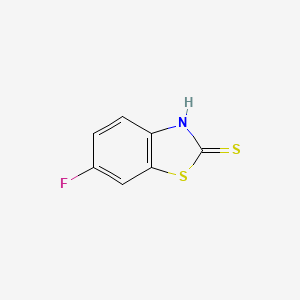

6-Fluoro-2-mercaptobenzothiazole is an organosulfur compound with the molecular formula C₇H₄FNS₂. It is a derivative of benzothiazole, characterized by the presence of a fluorine atom at the sixth position and a mercapto group at the second position of the benzothiazole ring. This compound is known for its significant biological and chemical properties, making it a valuable subject of study in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-mercaptobenzothiazole typically involves the cyclization of 2-aminothiophenol derivatives with fluorinated reagents. One common method includes the reaction of 2-aminothiophenol with fluorinated acyl chlorides under basic conditions, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs high-temperature reactions involving aniline derivatives and carbon disulfide in the presence of sulfur. This method is efficient and yields high purity products suitable for various applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming disulfides or sulfonic acids depending on the oxidizing agents used.

Reduction: Reduction of this compound typically targets the mercapto group, converting it to a thiol or sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzothiazole ring, particularly at positions ortho and para to the nitrogen atom

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols, sulfides.

Substitution: Halogenated benzothiazoles

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

6-Fluoro-2-mercaptobenzothiazole has demonstrated significant antimicrobial activity against various bacterial strains. Research indicates that derivatives of 2-mercaptobenzothiazole, including those with fluorine substitutions, exhibit potent inhibitory effects on pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Fluoro-4-methoxybenzothiazole-2-thiol | Staphylococcus aureus | 3.12 μg/mL |

| 6-Fluoro-4-nitrobenzothiazole-2-thiol | Escherichia coli | 25 μg/mL |

| 6-Fluoro-4-cyanobenzothiazole-2-thiol | Salmonella | Not specified |

The data suggests that the presence of fluorine enhances the antibacterial properties of the compound, making it a candidate for developing broad-spectrum bactericides in both medical and agricultural contexts .

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential anticancer activities. For instance, studies have shown that certain derivatives inhibit the growth of cervical cancer cells (HeLa) while exhibiting minimal cytotoxicity towards normal human cells (MRC-5) .

Case Study: Anticancer Activity

In a study focusing on the synthesis and evaluation of 6-fluoro derivatives, compounds were tested for their ability to inhibit tumor cell proliferation. The results indicated that:

- Compounds with a trifluoromethyl group at the sixth position showed about 80% inhibition in HeLa cells at a concentration of 100 μM.

- The selectivity index was favorable, indicating potential for therapeutic applications with reduced side effects on normal cells .

Agricultural Applications

In agriculture, this compound is being explored as a fungicide and bactericide to control plant diseases. Its broad-spectrum antimicrobial properties make it suitable for protecting crops from bacterial and fungal infections, which are significant threats to agricultural productivity.

Table 2: Agricultural Applications of this compound

| Application Type | Description |

|---|---|

| Fungicide | Effective against various plant pathogens |

| Bactericide | Controls bacterial infections in crops |

| Soil Treatment | Enhances soil health by reducing pathogen load |

The compound's efficacy as a biocontrol agent is attributed to its ability to disrupt microbial cell functions, thereby preventing disease outbreaks in crops .

Wirkmechanismus

The mechanism of action of 6-Fluoro-2-mercaptobenzothiazole involves its interaction with various molecular targets, including enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions. This compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Mercaptobenzothiazole: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

6-Chloro-2-mercaptobenzothiazole: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

6-Methyl-2-mercaptobenzothiazole: Contains a methyl group, affecting its solubility and reactivity compared to the fluoro derivative

Uniqueness: 6-Fluoro-2-mercaptobenzothiazole is unique due to the presence of the fluorine atom, which enhances its reactivity and stability in various chemical reactions. This fluorine substitution also imparts distinct biological properties, making it a valuable compound for research and industrial applications .

Biologische Aktivität

6-Fluoro-2-mercaptobenzothiazole (6-FMBT) is an organosulfur compound with the molecular formula C₇H₄FNS₂. It is a derivative of benzothiazole, distinguished by a fluorine atom at the sixth position and a mercapto group at the second position of the benzothiazole ring. This compound has garnered attention due to its significant biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. Studies indicate that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial effects of 6-FMBT, it was found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Salmonella spp. The Minimum Inhibitory Concentration (MIC) values were determined using a two-fold agar dilution method, demonstrating significant inhibitory effects comparable to established antibiotics like vancomycin and ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Vancomycin | 15 |

| Escherichia coli | 15.62 | Ciprofloxacin | 16 |

| Salmonella spp. | 31.25 | Tetracycline | 32 |

Antifungal Activity

The compound also demonstrates antifungal properties, with research indicating its effectiveness against various fungal strains. For instance, derivatives of 6-FMBT have shown significant antifungal activity against Candida albicans and other pathogenic fungi.

Case Study: Antifungal Efficacy

In vitro studies revealed that certain derivatives of 6-FMBT exhibited potent antifungal activity, with inhibition zones ranging from 16 to 22 mm against Candida species. These findings suggest that the compound could serve as a potential lead for developing new antifungal agents .

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it interferes with DNA gyrase, an enzyme essential for DNA replication in bacteria. By inhibiting this enzyme, 6-FMBT disrupts DNA supercoiling, ultimately leading to cell death.

Anticancer Potential

Recent studies have explored the potential of 6-FMBT in cancer treatment. While the compound itself is not cytotoxic, it has been shown to enhance the anticancer activity of metal complexes, such as those involving ruthenium. For example, a ruthenium complex containing 6-FMBT as a ligand demonstrated significant cytotoxic effects against A2780 and KB cancer cell lines .

Case Study: Ruthenium Complexes

The incorporation of 6-FMBT into ruthenium complexes resulted in improved anticancer properties compared to the metal complex alone. This suggests that modifications to existing anticancer agents using compounds like 6-FMBT may enhance their therapeutic efficacy.

Summary of Findings

The biological activities of this compound underscore its potential as a versatile compound in medicinal chemistry:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Mechanism : Inhibits DNA gyrase and disrupts critical biochemical pathways.

- Anticancer Potential : Enhances the efficacy of metal complexes in cancer treatment.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigating structure-activity relationships (SAR) could lead to the development of more potent antimicrobial and anticancer agents.

Eigenschaften

IUPAC Name |

6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVUKOOUHIRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372008 | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80087-71-4 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-fluoro-2-mercaptobenzothiazole of interest in the development of anticancer agents?

A1: While this compound itself is not cytotoxic, it exhibits promising anticancer activity when complexed with ruthenium. The study found that a ruthenium complex (H1) containing this compound as a ligand demonstrated significant activity against A2780 and KB cancer cell lines []. This suggests that incorporating this specific ligand into the ruthenium complex significantly enhances its anticancer properties.

Q2: How does the fluorine substitution on the benzothiazole ring affect the anticancer activity of the ruthenium complex?

A2: The research highlights that substituting hydrogen atoms with fluorine atoms in the aromatic heterocyclic ligands, like this compound, has a positive impact on the anticancer activity of the ruthenium complexes []. While the exact mechanism is not fully elucidated in this study, it suggests that the fluorine substitution might influence the complex's interaction with biological targets or alter its cellular uptake and distribution, ultimately leading to enhanced efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.